Menazon

Vue d'ensemble

Description

Applications De Recherche Scientifique

Menazon has been studied for its applications in various fields:

Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: Investigated for its effects on acetylcholinesterase activity in insects and potential impacts on non-target organisms.

Medicine: Explored for its potential use in developing acetylcholinesterase inhibitors for treating neurological disorders.

Industry: Utilized in agricultural practices for pest control and as a reference compound in environmental toxicity studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Menazon is synthesized through a series of chemical reactions involving triazine and phosphorodithioate compounds. The synthesis typically involves the reaction of 4,6-diamino-1,3,5-triazine with formaldehyde to form a triazine derivative. This intermediate is then reacted with O,O-dimethyl phosphorodithioate under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

Menazon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the phosphorodithioate group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted triazine derivatives.

Mécanisme D'action

Menazon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventual death of the insect . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the hydrolysis of acetylcholine .

Comparaison Avec Des Composés Similaires

Menazon is compared with other organophosphate insecticides such as:

Malathion: Similar in its mode of action but differs in its chemical structure and toxicity profile.

Parathion: More toxic than this compound and has a different environmental fate.

Diazinon: Shares a similar mechanism of action but has different applications and regulatory status.

This compound is unique due to its specific triazine structure, which imparts distinct chemical properties and biological activity compared to other organophosphates .

Activité Biologique

Menazon, an organophosphate compound with the chemical formula and CAS number 78-57-9, has been primarily utilized as an insecticide. Its biological activity is largely associated with its mechanism as an acetylcholinesterase (AChE) inhibitor, which affects neurotransmission in both target and non-target organisms. This article delves into this compound's biological activity, including its toxicological effects, environmental persistence, and comparative analysis with other organophosphates.

This compound is characterized by its low solubility in water and organic solvents, which influences its application in agriculture. It appears as an off-white to colorless crystalline solid with a melting point of 164-166 °C. The compound acts by inhibiting AChE, leading to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. This mechanism is common among organophosphate insecticides.

Toxicological Profile

This compound's toxicity has been extensively studied, revealing significant risks to human health and the environment. The acute toxicity levels are measured using the lethal dose for 50% of test subjects (LD50), which indicates the dose required to kill half the population of a test group. Here are some key findings:

- Acute Toxicity : this compound exhibits varying degrees of toxicity depending on the exposure route:

- Chronic Toxicity : Research indicates that chronic exposure to this compound can lead to oxidative stress in red blood cells, as demonstrated in studies involving rat models . This oxidative stress can result in cellular damage and various health issues.

Environmental Impact

This compound has raised concerns regarding its environmental persistence and potential bioaccumulation. Studies have shown that it can contaminate soil and water bodies, posing risks to non-target species such as fish and beneficial insects. The compound's half-life in sunlight indicates that it undergoes photooxidation, converting from a P:S group to a P:O group, which may alter its toxicity profile over time .

Comparative Analysis with Other Organophosphates

This compound shares structural similarities with other organophosphate compounds. Below is a comparative table highlighting its characteristics alongside other commonly used organophosphates:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Insecticide | Incorporates a triazine moiety; specific selectivity | |

| Chlorpyrifos | Insecticide | Broad-spectrum; highly regulated due to toxicity concerns | |

| Malathion | Insecticide | Less toxic to mammals; used in public health applications | |

| Diazinon | Insecticide | Effective against a wide range of pests; environmental restrictions |

Uniqueness : this compound's specific structural configuration incorporating a triazine moiety may confer different biological activities compared to other organophosphates. This feature could potentially enhance its selectivity towards certain pests while minimizing harm to beneficial species when applied judiciously.

Case Studies and Research Findings

A case study assessing chronic toxicity indicated that exposure to this compound resulted in significant oxidative stress markers in rats, suggesting potential implications for human health through food chain contamination . Furthermore, investigations into its environmental impact revealed that this compound can persist in ecosystems, leading to adverse effects on biodiversity.

Propriétés

IUPAC Name |

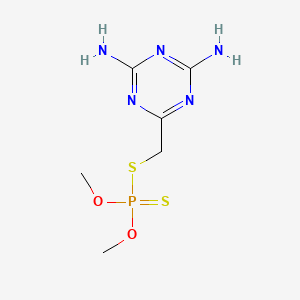

6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N5O2PS2/c1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHYHLFUHHVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N5O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042120 | |

| Record name | Menazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Hawley] Colorless solid; [HSDB] | |

| Record name | Menazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

LOW SOLUBILITY IN WATER & ORG SOLVENTS, GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS, AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL, In water, 240 mg/l at 20 °C | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000097 [mmHg], 9.75X10-7 mm Hg at 25 °C | |

| Record name | Menazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for MENAZON (6 total), please visit the HSDB record page. | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

78-57-9 | |

| Record name | Menazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UO0XR34L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: 164-166 °C | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Menazon (S-(4,6-diamino-s-triazin-2-yl) methyl O,O -dimethyl phosphorodithioate)?

A1: this compound, like other organophosphate insecticides, exerts its effect by inhibiting the enzyme acetylcholinesterase (AChE) in insects. [] This enzyme is crucial for nerve impulse transmission, and its inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and eventually leading to paralysis and death of the insect. []

Q2: Are there any studies investigating the impact of this compound on non-target organisms, particularly those involved in soil decomposition?

A2: Yes, research indicates that while this compound can negatively impact soil fauna such as Collembola, mites, and nematodes at higher concentrations, these effects are often temporary. [] Studies have shown that populations of these organisms rebound once this compound residues decrease to certain levels. [] Interestingly, the negative impact on leaf-litter breakdown caused by the reduction in these organisms may be mitigated by an increase in Enchytraeidae, which appear to be less affected by this compound. []

Q3: How does the effectiveness of this compound as a systemic insecticide compare to other insecticides like phorate, dimethoate, and disulfoton under varying soil moisture conditions?

A3: Research suggests that the efficacy of this compound is influenced by soil moisture, showing greater effectiveness in wetter soils compared to drier conditions. [, ] This contrasts with phorate and disulfoton, which maintain consistent effectiveness regardless of soil moisture levels. [, ] Dimethoate, like this compound, also exhibits better control of aphids in moist soils. [, ] This difference in performance is attributed to the volatility and water solubility of the insecticides, with phorate and disulfoton being more volatile and capable of moving through air spaces in dry soil. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H12N5O2PS2, and its molecular weight is 281.3 g/mol. [, ]

Q5: Are there any studies on the spectroscopic characterization of this compound and its degradation products?

A5: Yes, research has explored the spectroscopic properties of this compound using techniques such as infrared (IR), ultraviolet (UV), 1H nuclear magnetic resonance (NMR), and mass spectrometry (MS). [] These studies provide valuable information for identifying and characterizing this compound, as well as understanding its thermal degradation pathways. [] A key finding is the identification of 2,4-diamino-6-methylsulphinyl-methyl-1, 3, 5-triazine, a product of peracetic acid oxidation of this compound, as a major urinary metabolite in rats. []

Q6: How does the adsorption of this compound onto different types of clay minerals vary?

A6: Studies have shown that this compound adsorption varies depending on the type of clay mineral, with montmorillonite, kaolinite, and attapulgite exhibiting different adsorption capacities. [] This variation is attributed to differences in the chemical composition, surface area, and cation exchange capacity of each clay mineral. []

Q7: Does the presence of clay minerals in soil influence the degradation of this compound?

A7: Research suggests that clay minerals can catalyze the hydrolysis of this compound, impacting its persistence in the environment. [] The extent and pathway of hydrolysis are influenced by the type of clay mineral and its hydration status. []

Q8: Are there analytical methods for detecting and quantifying this compound residues in crops like tobacco?

A8: Yes, research has focused on developing and validating analytical methods for detecting this compound residues in crops like tobacco. [] These methods are crucial for ensuring compliance with regulatory standards and guaranteeing consumer safety. []

Q9: Does this compound pose any significant environmental risks?

A9: While this compound is considered relatively less toxic to mammals than some other organophosphate insecticides, its impact on the environment should be considered. [, , ] Research has shown that this compound can affect non-target organisms in the soil, although these effects are often temporary. [] Further research is crucial to fully understand its long-term ecological impact and develop sustainable application strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.